Pseudoisocytidine hydrochloride is a modified nucleoside that serves as an analogue to cytidine. It is characterized by its unique structural properties, which allow it to participate in various biochemical processes, particularly in the field of nucleic acid chemistry. This compound has garnered attention for its potential applications in the synthesis of oligonucleotides and its role in stabilizing non-canonical DNA structures, such as i-motifs.
Pseudoisocytidine is derived from cytidine, with modifications that alter its chemical properties. The hydrochloride form indicates that it is combined with hydrochloric acid to form a stable salt, enhancing its solubility and usability in laboratory settings.
Pseudoisocytidine falls under the category of nucleoside analogues. It is classified as a pyrimidine nucleoside due to its structural resemblance to cytidine, which comprises a pyrimidine base (cytosine) linked to a ribose sugar.
The synthesis of pseudoisocytidine typically involves several key steps:
The synthesis often employs solid-phase oligonucleotide synthesis techniques, where pseudoisocytidine can be incorporated into growing DNA strands. This process requires precise control over reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Pseudoisocytidine possesses a structure similar to that of cytidine but with distinct differences that affect its biochemical behavior. The key features include:
The molecular formula for pseudoisocytidine is C₉H₁₂N₄O₅, and its molecular weight is approximately 244.22 g/mol. The compound exhibits unique spectroscopic properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Pseudoisocytidine participates in various chemical reactions including:
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as dithiothreitol. The reaction conditions are carefully controlled to favor the formation of desired products, which may include modified oligonucleotides essential for genetic research .
The mechanism by which pseudoisocytidine exerts its effects involves its incorporation into nucleic acids during synthesis. Once integrated into DNA or RNA strands:
Studies have shown that pseudoisocytidine can stabilize i-motif structures at neutral pH when incorporated into specific sequences, demonstrating its utility in modulating nucleic acid behavior under varying conditions .
Relevant analyses include spectroscopic methods like NMR and ultraviolet-visible spectroscopy to assess purity and structural integrity .
Pseudoisocytidine finds applications across various fields:
The development of cytidine analogs represents a pivotal chapter in nucleic acid therapeutics, driven by persistent challenges in targeting duplex DNA. Early efforts in antigene therapy relied on triplex-forming oligonucleotides (TFOs) designed to bind the major groove of double-helical DNA through Hoogsteen or reverse Hoogsteen hydrogen bonding. A critical limitation emerged with cytidine (C)-containing TFOs: Their binding to GC base pairs required N3 protonation (pKa ≈ 4.1), rendering triplex formation unstable at physiological pH (7.0–7.4) [4] [6]. This thermodynamic instability severely restricted the in vivo application of natural TFOs, particularly for targeting G-rich sequences prevalent in oncogene promoters and regulatory regions.
Pseudoisocytidine (ΨC) hydrochloride emerged as a strategic solution in the 1990s through rational nucleoside redesign. Its synthetic framework, derived from pseudouridine, incorporates a unique tautomeric equilibrium that mimics protonated cytidine without requiring acidic conditions. Unlike cytidine, ΨC possesses an imidazole-like ring system enabling N1–H and N3–H tautomerism (Fig. 1). The N3–H tautomer provides the hydrogen-bonding pattern identical to protonated cytidine (C+), facilitating stable Hoogsteen bonding with guanine in GC base pairs [4]. This innovation marked a departure from earlier analogs like 5-methylcytidine (requiring protonation) or PNA backbones (facing delivery challenges), positioning ΨC hydrochloride as a pH-agnostic TFO component compatible with physiological environments [4] [6].
Table 1: Key Cytidine Analogs in Triplex-Forming Oligonucleotide Development
Analog | Mechanism | pH Dependency | Key Limitation |
---|---|---|---|
Cytidine (C) | Hoogsteen binding via C⁺·G-C triad | Requires pH < 6.0 | Unstable at physiological pH |
5-Methylcytidine (meC) | Enhanced base stacking | Requires pH < 6.5 | Limited stability improvement |
Pseudoisocytidine (ΨC) | Tautomerism (N3-H mimics C⁺) | pH-independent | Sequence-dependent tautomer equilibrium |
2'-O-Methyl RNA | Backbone stabilization | pH-independent | Reduced nuclease resistance |
ΨC hydrochloride’s significance extends beyond pH compensation to active stabilization of DNA triplex architectures. Its efficacy hinges on the population ratio between two tautomeric states: ΨC(H1) (Watson–Crick donor) and ΨC(H3) (Hoogsteen donor). λ-Dynamics simulations reveal that neighboring bases profoundly influence this equilibrium. In triplex structures, ΨC adopts the H3 tautomer exclusively (100% population), forming optimal C⁺·G-C-like hydrogen bonds with guanine (Fig. 2A) [4]. Within single-stranded TFOs, sequence context modulates tautomer propensity:
This sequence dependence necessitates precision in TFO design. In vitro electrophoretic mobility shift assays (EMSAs) confirm that TFOs incorporating ΨC at non-consecutive positions—flanked by meC—exhibit >40-fold enhanced triplex affinity compared to cytidine-containing TFOs at pH 7.0. Conversely, ΨC-ΨC steps induce structural strain due to conflicting tautomer preferences, reducing binding energy by 15–20% [4].
The thermodynamic stability imparted by ΨC hydrochloride enables precise targeting of non-B DNA structures in disease-associated genomic loci. Triplex formation at promoter-associated G-rich sequences can sterically block transcription factor binding or recruit epigenetic modifiers. Notable applications include:
ΨC hydrochloride further synergizes with backbone modifications like locked nucleic acid (LNA). Integrated ΨC/LNA TFOs exhibit enhanced nuclease resistance and target affinity due to restricted sugar puckering (C3'-endo), though LNA adjacent to ΨC modestly reduces ΨC(H3) propensity (∼65%) compared to meC-flanked designs [4].
Table 2: Impact of ΨC Positioning on Triplex Stability
TFO Sequence Context | ΨC(H3) Population (%) | Relative Triplex Affinity (vs. C-TFO) |
---|---|---|
5'-meC-ΨC-meC-3' | >90% | 42.3 ± 1.8 |
5'-T-ΨC-T-3' | 68% | 28.1 ± 0.9 |
5'-C⁺-ΨC-C⁺-3' | 85% | 38.7 ± 1.2 |
5'-ΨC-ΨC-ΨC-3' | <50% | 6.5 ± 0.4 |
High-resolution simulations elucidate ΨC’s role in triplex geometry maintenance. Classical MD trajectories of ΨC-TFOs bound to duplex DNA reveal:
These parameters confirm ΨC’s capacity to enforce A-like helical conformations optimal for triplex persistence. Crucially, ΨC-TFOs mitigate the negative electrostatic repulsion inherent in natural poly-pyrimidine TFOs, enhancing phosphate backbone compatibility with the duplex major groove [4] [7].
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